7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid
Description
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid (CAS: 56881-31-3) is a heterocyclic compound with the molecular formula C₇H₅N₃O₂S and a molecular weight of 195.19 g/mol . It features a thieno[2,3-b]pyrazine core substituted with an amino group at position 7 and a carboxylic acid at position 4. This structure makes it a versatile synthon for synthesizing bioactive derivatives, particularly in antitumor drug discovery . Its role as a precursor in Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) and metal-free cyclizations highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
7-aminothieno[2,3-b]pyrazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUCBOIXAMPUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(S2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481284 | |
| Record name | 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56881-31-3 | |
| Record name | 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thieno[2,3-b]pyrazine Core Formation
The foundational step in synthesizing 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid involves constructing the fused thienopyrazine ring system. Source outlines a two-step protocol starting with nitrosation and subsequent reduction:
- Nitrosation : Treatment of a thiophene precursor with aqueous NaNO₂ and H₂SO₄ generates a nitroso intermediate.
- Reductive Cyclization : The intermediate undergoes cyclization using hypophosphorous acid (H₃PO₂) under acidic conditions, followed by alkaline hydrolysis with KOH in ethanol to yield the carboxylic acid moiety.
This method achieves moderate yields (40–60%) but requires precise control over reaction conditions to avoid over-oxidation of the thiophene ring.
Functionalization at the 7-Position
Introducing the amino group at position 7 typically follows core formation. Source demonstrates a Pd-catalyzed Buchwald-Hartwig amination using methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate and ammonia equivalents. Key parameters include:
- Catalyst : Pd₂(dba)₃ with Xantphos ligand
- Solvent : 1,4-Dioxane at 100°C
- Yield : 68–72% after hydrolysis
Optimization and Scalability
Solvent and Temperature Effects
Comparative studies in Source reveal that polar aprotic solvents (DMF, NMP) enhance amination yields versus toluene or THF. Reaction scalability data from Source indicates:
| Parameter | Laboratory Scale (1–10 g) | Pilot Scale (100 g–1 kg) |
|---|---|---|
| Yield | 72% | 65–68% |
| Purity (HPLC) | ≥95% | ≥90% |
| Reaction Time | 8–12 hours | 14–16 hours |
Purification Challenges
Chromatographic separation of regioisomers remains a bottleneck. Source reports a 15–20% loss during silica gel purification due to the compound’s polarity. Recrystallization from ethanol/water (3:1) improves recovery to 85%.
Emerging Methodologies
Microwave-Assisted Synthesis
Recent advances in Source demonstrate a 30% reduction in reaction time using microwave irradiation (150°C, 30 minutes) for the cyclization step, though yields remain comparable to conventional heating.
Flow Chemistry Applications
A continuous-flow system described in Source achieves 92% conversion in the amination step by maintaining precise residence times (8–10 minutes) and temperature control (±2°C).
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and practicality:
Industrial-Scale Considerations
Cost Analysis
Pd-catalyzed methods incur significant material costs ($120–150/kg product vs. $50–70/kg for cyclization routes). However, the higher purity (>95%) of cross-coupled products justifies the expense for pharmaceutical applications.
Environmental Impact
Traditional routes generate 8–10 kg waste/kg product, primarily from chromatographic purification. Flow systems reduce this to 2–3 kg/kg by minimizing solvent use.
Chemical Reactions Analysis
Types of Reactions
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Building Block for Derivatives : It serves as a precursor for synthesizing more complex thieno[2,3-b]pyrazine derivatives, which are valuable in materials science and organic electronics.
Biology
- Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits significant biological activities, particularly against various cancer cell lines.
Medicine
- Pharmaceutical Intermediate : Ongoing studies are exploring its potential as an intermediate in drug development due to its unique structural features.
Industry
- Specialty Chemicals and Advanced Materials : It is utilized in the synthesis of specialty chemicals that have applications in various industrial processes.
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid has garnered attention for its potential antitumor activity. Case studies have demonstrated its efficacy against several human cancer cell lines:
| Cell Line | GI50 (µM) | Toxicity to Non-Tumor Cells |
|---|---|---|
| Gastric Adenocarcinoma (AGS) | ≤ 11 | Low |
| Colorectal Adenocarcinoma (Caco-2) | ≤ 11 | Low |
| Breast Carcinoma (MCF7) | Not specified | Low |
| Non-Small Cell Lung Carcinoma (NCI-H460) | Not specified | Low |
Structure-Activity Relationships
Research has indicated that modifications to the thieno[2,3-b]pyrazine structure can significantly influence biological activity. Key findings include:
| Compound | Modification | Biological Activity |
|---|---|---|
| This compound | None | Antitumor activity against AGS and Caco-2 |
| Methyl derivatives | Methyl group at 7-position | Enhanced activity against gastric cancer |
| Ethyl ester derivatives | Ethyl substitution | Different solubility and reactivity profiles |
Case Studies and Research Findings
- Antitumor Evaluation :
- Molecular Docking Studies :
- Comparative Analysis :
Mechanism of Action
The mechanism of action of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit the activity of certain enzymes, such as B-Raf kinase, which plays a role in cell signaling pathways involved in cancer. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and inhibiting cell proliferation.
Comparison with Similar Compounds
Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates
These derivatives, synthesized via Buchwald-Hartwig coupling, replace the carboxylic acid with a methyl ester and introduce aryl/heteroaryl groups at position 5. Key examples include:
- Antitumor activity: Evaluated against four human tumor cell lines, with promising results in cell cycle arrest and apoptosis induction .
- Methyl 7-[(2-nitrophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2o): Yield: 60% (yellow solid) .
Ethyl 7-Aminothieno[2,3-b]pyrazine-6-carboxylate
- Derivatives like ethyl 7-amino-1-oxidothieno[2,3-b]pyrazin-1-ium-6-carboxylate introduce sulfoxide or alkyl groups, altering solubility and metabolic stability .
Table 1: Key Derivatives and Properties
Tetracyclic Pyrido/Pyrazino Thienopyrimidinones
Using this compound as a starting material, metal-free syntheses yield tetracyclic compounds like 6H-pyrido[1,2-a]pyrido[2',3':4,5]thieno[3,2-d]pyrimidinones. These exhibit moderate to good yields (e.g., 50–70%) but are less efficient than pyridine-based analogs, highlighting the electronic influence of the pyrazine core .
Functionalized Imidazole and Pyrimidine Derivatives
- (E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamide (2d): Features a cyano group and dimethylacetimidamide substituent. Characterized by IR (νmax = 2209 cm⁻¹ for CN) and NMR spectra .
- Thiazolo[3,2-a]pyrimidine-6-carbonitriles :
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility compared to ester derivatives, which are more lipophilic .
- Stability : Methyl/ethyl esters exhibit higher thermal stability (e.g., m.p. 139–140°C for 2d vs. parent acid’s decomposition profile).
- Purity : Commercial samples of the parent acid are available at ≥98% purity, critical for reproducibility in drug discovery .
Biological Activity
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in oncology. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a thieno[2,3-b]pyrazine core with an amino group at the 7-position and a carboxylic acid group at the 6-position. Its molecular formula is , with a molecular weight of approximately 209.22 g/mol. The presence of both nitrogen and sulfur atoms contributes to its unique chemical reactivity and biological profile.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Buchwald–Hartwig coupling : This method allows for the introduction of different substituents on the pyrazine ring.
- Condensation reactions : Utilizing thieno[2,3-b]pyrazine derivatives with appropriate carboxylic acids or amines.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. A notable study evaluated several synthesized derivatives against various human cancer cell lines, including:
- Gastric Adenocarcinoma (AGS)
- Colorectal Adenocarcinoma (Caco-2)
- Breast Carcinoma (MCF7)
- Non-Small Cell Lung Carcinoma (NCI-H460)
The results indicated that certain compounds showed promising selectivity against AGS and Caco-2 cell lines with GI50 values lower than 11 µM, without exhibiting toxicity towards non-tumor cell lines such as Vero cells .
The mechanism of action for these compounds appears to involve:
- Induction of apoptosis in cancer cells.
- Alteration of the cell cycle profile, particularly in AGS cells where atypical distributions were observed .
Notably, some active compounds did not induce typical apoptotic markers, suggesting alternative pathways for growth inhibition.
Structure-Activity Relationships
The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the thieno[2,3-b]pyrazine structure influence biological activity. Key findings include:
| Compound | Modification | Biological Activity |
|---|---|---|
| This compound | None | Antitumor activity against AGS and Caco-2 |
| Methyl derivatives | Methyl group at 7-position | Enhanced activity against gastric cancer |
| Ethyl ester derivatives | Ethyl substitution | Different solubility and reactivity profiles |
These modifications have shown varying degrees of efficacy and selectivity against different cancer types.
Case Studies and Research Findings
- Antitumor Evaluation : In vitro studies using the Sulforhodamine B assay revealed that certain derivatives exhibited significant cytotoxicity against gastric adenocarcinoma cells while maintaining low toxicity to normal cells .
- Molecular Docking Studies : These studies suggested strong interactions between synthesized compounds and proteins involved in cancer cell proliferation. The docking scores indicated potential binding affinities that could be exploited for therapeutic development .
- Comparative Analysis : A comparative study of related pyrazine derivatives highlighted that while some exhibited good antimicrobial properties, others showed marked antitumor effects, emphasizing the importance of structural nuances in biological activity .
Q & A
Q. What are the established synthetic routes for 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid and its derivatives?
The synthesis typically involves multi-step reactions. A common method starts with methyl 7-aminothieno[2,3-b]pyrazine-2-carboxylate (1a ), which undergoes bromination using t-butylnitrite (t-BuONO) and CuBr₂ in acetonitrile to yield methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b ) with ~50% yield . Subsequent coupling with heteroaryl amines under Buchwald-Hartwig conditions or nucleophilic substitution can introduce functional groups at the 7-position. For example, reactions with 3,4-dimethoxyaniline or 2-nitroaniline yield derivatives with antitumor activity .
Q. How is the compound characterized analytically, and what spectral markers are critical?
Characterization relies on IR, NMR, and mass spectrometry :
- IR : CN stretches (~2220 cm⁻¹) and CO peaks (~1719 cm⁻¹) confirm functional groups .
- ¹H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm) and NH groups (δ ~9.5 ppm, D₂O exchangeable) are diagnostic .
- ¹³C NMR : Carboxylic acid carbons appear at δ ~167–171 ppm, while nitrile carbons resonate at δ ~116–117 ppm .
- HRMS : Used to verify molecular formulas (e.g., [M+H]⁺ for C₁₆H₁₆N₃O₄S: m/z 346.0856) .
Q. What preliminary biological activities have been reported for this compound?
Derivatives exhibit antitumor potential , particularly against human keratinocyte cells stressed by UVB irradiation. Substituents at the 7-position (e.g., nitro or methoxy groups) enhance activity by modulating electron density and hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can reaction yields be optimized for bromination at the 7-position?
The bromination step (yield: ~50%) is limited by competing side reactions. Strategies include:
- Temperature control : Maintaining 0–5°C during reagent addition to minimize decomposition.
- Catalyst tuning : Testing alternative Cu catalysts (e.g., CuI) to improve regioselectivity .
- Solvent screening : Polar aprotic solvents like DMF may stabilize intermediates better than acetonitrile .
Q. How can contradictory spectral data for NH groups in NMR be resolved?
Discrepancies in NH proton signals (e.g., δ 9.5 ppm vs. δ 8.0 ppm) arise from solvent effects or hydrogen bonding variability . To standardize:
Q. What computational methods support the design of derivatives targeting specific enzymes?
- Molecular docking : Models interactions with enzymes like fatty acid amide hydrolase (FAAH). The amino group at position 7 forms hydrogen bonds with catalytic residues (e.g., Ser241 in FAAH) .
- QSAR : Correlates substituent electronic parameters (Hammett σ) with biological activity to prioritize nitro or methoxy groups .
Q. How do steric and electronic effects of substituents influence pharmacological activity?
- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing covalent interactions with thiols in enzyme active sites.
- Bulky substituents (e.g., 2,4,6-trimethylbenzyl) improve selectivity by restricting binding to larger hydrophobic pockets .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound?
Q. How can stability issues in aqueous solutions be mitigated during biological assays?
- pH buffering : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the carboxylic acid group.
- Lyophilization : Store the compound as a lyophilized powder to avoid degradation .
Data Contradiction Analysis
Q. Why do different studies report varying IC₅₀ values for similar derivatives?
Discrepancies arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
